molecular formula C21H15N3OS B11078770 1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-

1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-

Cat. No.: B11078770
M. Wt: 357.4 g/mol
InChI Key: VIUNGEQUQVOJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro- is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazole derivative . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro- can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro- lies in its specific substitution pattern and the presence of the thiophene ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15N3OS

Molecular Weight

357.4 g/mol

IUPAC Name

4,5-diphenyl-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H15N3OS/c25-21-19-17(18(22-23-19)16-12-7-13-26-16)20(14-8-3-1-4-9-14)24(21)15-10-5-2-6-11-15/h1-13,20H,(H,22,23)

InChI Key

VIUNGEQUQVOJHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(NN=C3C(=O)N2C4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.